propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate

Description

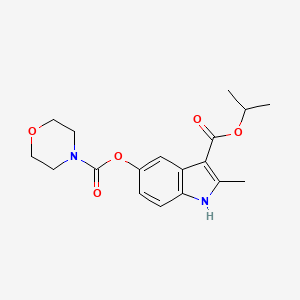

Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate is an indole-derived compound featuring a complex substitution pattern. The indole core is substituted at position 2 with a methyl group, at position 3 with a propan-2-yl ester, and at position 5 with a morpholine-4-carbonyloxy group.

The morpholine moiety introduces polarity and hydrogen-bonding capability, which may enhance solubility and target binding compared to simpler alkyl or aromatic substituents. The propan-2-yl ester at position 3 likely increases lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

(2-methyl-3-propan-2-yloxycarbonyl-1H-indol-5-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11(2)24-17(21)16-12(3)19-15-5-4-13(10-14(15)16)25-18(22)20-6-8-23-9-7-20/h4-5,10-11,19H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAOZIIQNHMHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Characterization

Propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate is synthesized through a multi-step process involving the reaction of 1H-indole-3-carboxylic acid with isobutyl chloroformate in the presence of morpholine and triethylamine. The compound is purified via column chromatography and characterized using techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography, confirming its structural integrity.

Biological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-tumor Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Properties: Preliminary research suggests that it may have applications in neurodegenerative disorders such as Alzheimer's disease due to its ability to modulate neuroinflammatory pathways.

Applications in Scientific Research

The compound's diverse biological properties make it a candidate for various applications:

1. Cancer Research:

- Investigated for its potential use in developing novel cancer therapies.

- Case Study: A study published in Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cell lines through apoptosis induction mechanisms.

2. Neuropharmacology:

- Explored for its neuroprotective effects.

- Case Study: Research featured in Neurobiology of Disease demonstrated its capability to mitigate neuroinflammation in animal models of Alzheimer's disease.

3. Drug Metabolism Studies:

- Used to investigate metabolic pathways and pharmacokinetics due to its unique structural features.

- Analytical methods such as HPLC and GC-MS have been employed to study its metabolic stability.

Current State of Research

The current body of research indicates significant interest in this compound, yet many questions remain regarding its full biological profile and mechanisms of action. Continued studies are essential to unlock its potential across various fields.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole/Indazole Derivatives

Key Observations :

- Core Structure : The indazole derivative exhibits a saturated dihydroindazole core, which may confer conformational rigidity compared to the planar indole system in the target compound. This could influence binding to enzymatic pockets.

- Substituent Diversity : The morpholine-4-carbonyloxy group in the target compound provides a polar, hydrogen-bond-accepting site absent in the fluorophenyl () or fluoropentyl () analogues. This may enhance solubility and target specificity.

Table 2: Comparative Physicochemical Data

Analysis :

- Lipophilicity : The target compound’s logP (~2.5) is lower than the indazole derivative (~3.8) due to the morpholine group’s polarity, suggesting better aqueous solubility than highly fluorinated or aromatic analogs.

- Bioactivity : While carvacrol exhibits direct antifungal action via membrane disruption and ergosterol inhibition, the target compound’s morpholine group may target enzymes (e.g., kinases or cytochrome P450) through hydrogen-bond interactions.

Computational Insights

Noncovalent interaction analysis (e.g., using Multiwfn or NCI plots ) could elucidate the target compound’s binding modes. For example:

- The morpholine group may participate in hydrogen bonds with protein residues.

- The indole core’s aromaticity could enable π-π stacking with tyrosine or tryptophan side chains.

Q & A

Basic: What are the standard synthetic routes for preparing propan-2-yl 2-methyl-5-(morpholine-4-carbonyloxy)-1H-indole-3-carboxylate?

Methodological Answer:

The synthesis typically involves functionalizing the indole core at the 3- and 5-positions. A common approach includes:

Indole Esterification : Start with a 5-hydroxyindole derivative. Introduce the morpholine-4-carbonyloxy group at position 5 via a coupling reaction (e.g., using morpholine-4-carbonyl chloride under Schotten-Baumann conditions).

Esterification at Position 3 : React the intermediate with propan-2-yl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC and NMR .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The indole NH proton appears as a singlet at δ ~12 ppm (DMSO-d₆).

- The morpholine group shows characteristic peaks: δ 3.6–3.7 ppm (CH₂ adjacent to oxygen) and δ 3.4–3.5 ppm (CH₂ adjacent to nitrogen).

- The propan-2-yl ester group displays a septet (δ ~4.9–5.1 ppm) for the methine proton and a doublet (δ ~1.2–1.3 ppm) for the methyl groups.

- IR : Key signals include C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (carbamate), and N-H stretches at ~3400 cm⁻¹ .

Advanced: How can computational methods (e.g., Multiwfn) resolve electron density distribution and noncovalent interactions in this compound?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying electrophilic/nucleophilic regions (e.g., the morpholine carbonyl as an electrophilic hotspot).

- Noncovalent Interaction (NCI) Analysis : Generate reduced density gradient (RDG) plots to visualize van der Waals interactions (e.g., between the indole ring and morpholine group) and steric clashes.

- Orbital Composition : Perform natural bond orbital (NBO) analysis to assess hybridization and resonance effects in the carbamate linkage .

Advanced: How to address contradictions in reported biological activity data for similar indole derivatives?

Methodological Answer:

Experimental Reproducibility : Verify assay conditions (e.g., cell lines, solvent controls). For example, dimethyl sulfoxide (DMSO) concentrations >1% may artifactually inhibit enzyme activity.

Structural Confirmation : Re-examine stereochemistry and purity (e.g., chiral centers in morpholine derivatives may lead to enantiomer-specific activity).

Data Normalization : Use positive/negative controls (e.g., staurosporine for kinase assays) to standardize IC₅₀ values across studies .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The ester and carbamate groups are prone to hydrolysis in aqueous media. Store in anhydrous solvents (e.g., acetonitrile) at -20°C.

- Light Sensitivity : Indole derivatives may degrade under UV light. Use amber vials for storage.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the morpholine sulfur (if present in analogs) .

Advanced: How to design SAR studies for optimizing the morpholine-4-carbonyloxy substituent?

Methodological Answer:

Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects.

Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify substituent-specific activity.

Computational Docking : Use AutoDock Vina to model interactions between the morpholine group and target binding pockets (e.g., BRD4 bromodomains). Prioritize analogs with improved predicted binding energies .

Basic: What chromatographic techniques are optimal for purifying this compound?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of water/acetonitrile (0.1% trifluoroacetic acid) at 1 mL/min. Retention time typically falls between 12–15 minutes.

- TLC Monitoring : Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm). Expected Rf ~0.5 in ethyl acetate/hexane (3:7) .

Advanced: How does the electron-withdrawing morpholine group influence the indole ring’s electronic properties?

Methodological Answer:

- Hammett Substituent Constants : The morpholine-4-carbonyloxy group (σₚ ~0.45) increases the indole’s electron deficiency at position 5, altering reactivity in electrophilic substitutions.

- DFT Calculations : Compute HOMO/LUMO energies (e.g., using Gaussian 16). The morpholine group lowers the LUMO by ~0.8 eV, enhancing electrophilicity at the carbonyl oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.